molecular formula C45H43N3O7 B12427866 3-(2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-(triphenylmethylcarbamoyl)propanoyl)-2,2,5-trimethyl-1,3-oxazolidine-4-carboxylic acid

3-(2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-(triphenylmethylcarbamoyl)propanoyl)-2,2,5-trimethyl-1,3-oxazolidine-4-carboxylic acid

Cat. No.: B12427866
M. Wt: 737.8 g/mol
InChI Key: ANJHPIXXMBAZHL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Fmoc-Asn(Trt)-Thr(Psi(Me,Me)pro)-OH: is a synthetic peptide derivative used in various scientific research applications. The compound is characterized by the presence of a 9-fluorenylmethyloxycarbonyl (Fmoc) group, an asparagine (Asn) residue protected by a triphenylmethyl (Trt) group, and a threonine (Thr) residue modified with a Psi(Me,Me)pro group. This unique structure imparts specific properties and functionalities to the compound, making it valuable in peptide synthesis and other biochemical studies .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-Asn(Trt)-Thr(Psi(Me,Me)pro)-OH typically involves solid-phase peptide synthesis (SPPS) techniques. The process begins with the attachment of the first amino acid to a solid resin, followed by sequential addition of protected amino acids. The Fmoc group is used to protect the amino terminus, while the Trt group protects the side chain of asparagine. The Psi(Me,Me)pro modification is introduced to the threonine residue to enhance stability and prevent unwanted side reactions .

Industrial Production Methods: Industrial production of Fmoc-Asn(Trt)-Thr(Psi(Me,Me)pro)-OH follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are employed to streamline the process, ensuring high yield and purity. The use of high-performance liquid chromatography (HPLC) and mass spectrometry (MS) ensures the quality and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions: Fmoc-Asn(Trt)-Thr(Psi(Me,Me)pro)-OH undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include deprotected peptides, extended peptide chains, and modified peptides with specific functional groups .

Scientific Research Applications

Chemistry: Fmoc-Asn(Trt)-Thr(Psi(Me,Me)pro)-OH is widely used in peptide synthesis for the development of novel peptides and peptidomimetics.

Biology: In biological research, this compound is used to study protein-protein interactions, enzyme-substrate relationships, and cellular signaling pathways. It serves as a building block for the synthesis of bioactive peptides and peptide-based inhibitors .

Medicine: Fmoc-Asn(Trt)-Thr(Psi(Me,Me)pro)-OH is employed in the development of therapeutic peptides for the treatment of various diseases, including cancer, infectious diseases, and metabolic disorders. Its stability and specificity make it an ideal candidate for drug development .

Industry: In the industrial sector, this compound is used in the production of peptide-based materials, such as hydrogels and nanomaterials, for applications in drug delivery, tissue engineering, and diagnostics .

Mechanism of Action

The mechanism of action of Fmoc-Asn(Trt)-Thr(Psi(Me,Me)pro)-OH is primarily related to its role as a building block in peptide synthesis. The Fmoc group protects the amino terminus during synthesis, preventing unwanted reactions. The Trt group protects the side chain of asparagine, ensuring selective reactions at the desired sites. The Psi(Me,Me)pro modification enhances the stability of the threonine residue, preventing degradation and side reactions .

Comparison with Similar Compounds

  • Fmoc-Asn(Trt)-Ser(Psi(Me,Me)pro)-OH
  • Fmoc-Asn(Trt)-Ala(Psi(Me,Me)pro)-OH
  • Fmoc-Asn(Trt)-Gly(Psi(Me,Me)pro)-OH

Uniqueness: Fmoc-Asn(Trt)-Thr(Psi(Me,Me)pro)-OH is unique due to the presence of the threonine residue modified with the Psi(Me,Me)pro group. This modification enhances the stability and functionality of the compound, making it particularly valuable in applications where stability and specificity are crucial .

Properties

IUPAC Name

3-[2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-oxo-4-(tritylamino)butanoyl]-2,2,5-trimethyl-1,3-oxazolidine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C45H43N3O7/c1-29-40(42(51)52)48(44(2,3)55-29)41(50)38(46-43(53)54-28-37-35-25-15-13-23-33(35)34-24-14-16-26-36(34)37)27-39(49)47-45(30-17-7-4-8-18-30,31-19-9-5-10-20-31)32-21-11-6-12-22-32/h4-26,29,37-38,40H,27-28H2,1-3H3,(H,46,53)(H,47,49)(H,51,52)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANJHPIXXMBAZHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(N(C(O1)(C)C)C(=O)C(CC(=O)NC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)NC(=O)OCC5C6=CC=CC=C6C7=CC=CC=C57)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C45H43N3O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

737.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.